2,3-Dibromonorbornadiene is synthesized through the Diels-Alder reaction between cyclopentadiene and acetylene derivatives, followed by bromination. The parent hydrocarbon, norbornadiene (bicyclo[2.2.1]hepta-2,5-diene), forms via [4+2] cycloaddition, where cyclopentadiene acts as the diene and acetylene serves as the dienophile. This reaction proceeds under thermal conditions (80–120°C) with high endo selectivity due to secondary orbital interactions [1] [7].
Stille coupling of 2-bromobenzonorbornadiene with trimethyltin derivatives under copper catalysis enables access to dimeric norbornadiene architectures. These dimers undergo Diels-Alder reactions with dienophiles like tetracyanoethylene (TCNE) or phenyltriazoline dione (PTAD), yielding polycyclic adducts with distinct stereochemistry. The exo configuration of adducts is confirmed via NMR coupling constants (J = 2.5–3.5 Hz between bridgehead protons), which is critical for stereochemical assignment [1].
Table 1: Stereochemical Outcomes in Diels-Alder Adducts of Norbornadiene Dimers
Dimer Type | Dienophile | Product | Stereochemistry | J-Coupling (Hz) |
---|---|---|---|---|
syn-7 | TCNE | 11 | exo | 3.0–3.5 |
anti-8 | PTAD | 13 | exo | 2.5–3.0 |
syn-16 | TCNE | 18 | exo | 3.0–3.5 |
Bromination of norbornadiene occurs via ionic or radical pathways, dictated by temperature and reagent choice:
Table 2: Bromination Pathways for Norbornadiene Derivatives
Conditions | Reagent/Solvent | Primary Product | Yield (%) | Rearrangement |
---|---|---|---|---|
0°C | Br₂/CHCl₃ | Dibromo aldehyde (10) | >80 | Yes |
150°C (thermal) | NBS/CCl₄ | 2,3-Dibromonorbornadiene | 60–70 | No |
80°C (with inhibitors) | NBS/CCl₄ | Unreacted norbornadiene | <5 | N/A |
Copper(II) nitrate catalyzes the oxidative coupling of 2-(trimethylstannyl)norbornadiene derivatives, forming syn and anti dimers (e.g., 7, 8). These dimers undergo further cyclotrimerization under Stille conditions, generating C₃-symmetric polycyclic cages. The process exploits the strain in norbornadiene’s double bonds, with Cu²⁺ mediating tin-halogen exchange to form C–C bonds. Yields range from 11–25% for dimers, while trimer formation requires precise stoichiometric control [1].
Table 3: Copper-Catalyzed Dimerization of Norbornadiene Derivatives
Stannane Reagent | Catalyst | Products (Ratio) | Yield (%) |
---|---|---|---|
6 (aryl) | Cu(NO₃)₂·3H₂O/THF | 7:8 (1:1.3) | 25 |
15 (alkyl) | Cu(NO₃)₂·3H₂O/THF | 16:17 (1:1) | 20 |
The exo-methylene groups in 2,3-dibromonorbornadiene participate in radical copolymerization with electron-deficient monomers like methyl acrylate. AIBN initiates the reaction at 60–80°C, propagating through addition to the alkene termini. The bulky norbornyl framework introduces steric constraints, limiting molecular weights (Mw < 20 kDa) and causing low copolymer dispersity (Đ = 1.2–1.5). This reactivity mirrors classical chain-growth polymerization but is hindered by the dibromide’s low solubility in polar media [4].
Table 4: Copolymerization Parameters with Methyl Acrylate
Initiator | Temperature (°C) | Molar Ratio | Mw (kDa) | Dispersity (Đ) |
---|---|---|---|---|
AIBN | 70 | 1:50 | 15.2 | 1.3 |
BPO | 80 | 1:100 | 18.7 | 1.5 |
Halogen substituents complicate regiocontrol in Diels-Alder reactions of 2,3-dibromonorbornadiene:
Table 5: Substituent Effects on Regioselectivity
Dienophile | Diene | Preferred Isomer | ΔG‡ (kcal/mol) |
---|---|---|---|
α-Bromocyclobutenone | Dane’s diene | meta | 18.2 |
Cyclobutenone | Dane’s diene | ortho | 19.5 |
TCNE | Norbornadiene dimer | exo | 12.0 |
Table 6: Physical Properties of 2,3-Dibromonorbornadiene
Property | Value | Method |
---|---|---|
Molecular Formula | C₇H₆Br₂ | — |
Molecular Weight | 249.93 g/mol | — |
Boiling Point | 86°C (12 mmHg) | Distillation |
Purity | >95.0% | GC |
Specific Gravity (20°C) | 1.86 | Densimetry |
¹H NMR (CDCl₃) | δ 6.56 (d, J=2.9 Hz, 2H) | 400 MHz |
Compound Synonyms:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5